molecular formula C10H16N2O2 B7723077 ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate CAS No. 294852-57-6

ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

Cat. No.: B7723077
CAS No.: 294852-57-6
M. Wt: 196.25 g/mol
InChI Key: RCXMILPYEKVQLB-UHFFFAOYSA-N
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Description

Significance of Pyrazole-Containing Scaffolds in Organic and Medicinal Chemistry

Pyrazole (B372694), a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from the frequent appearance of the pyrazole motif in a wide array of biologically active compounds and approved pharmaceuticals. The versatility of the pyrazole ring allows it to interact with various biological targets, including enzymes and receptors, through hydrogen bonding, metal coordination, and other non-covalent interactions.

The pyrazole nucleus is a key component in numerous drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents. The synthetic accessibility of pyrazoles and the ability to readily functionalize the ring at multiple positions have made them attractive targets for synthetic chemists. This allows for the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.

Table 1: Examples of Pharmacologically Active Compound Classes Containing a Pyrazole Scaffold

Therapeutic Area Examples of Pyrazole-Containing Drug Scaffolds
Anti-inflammatory Celecoxib (a COX-2 inhibitor)
Anticancer Crizotinib (an ALK and ROS1 inhibitor)
Antiviral Sildenafil (a PDE5 inhibitor, originally studied for cardiovascular effects)

Overview of the Compound's Role as a Synthetic Intermediate

Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate serves as a key pharmaceutical intermediate, primarily utilized in the synthesis of more complex heterocyclic systems. fishersci.ca Its utility lies in the reactivity of its functional groups—the pyrazole ring nitrogens and the ethyl ester—which can be selectively modified to build larger molecules.

A notable application of this compound is as a precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[5,1-c] fishersci.caresearchgate.netnih.govtriazines. researchgate.net These bicyclic structures are of significant interest in medicinal chemistry due to their potential biological activities.

Detailed Research Findings:

Research has demonstrated the use of this compound in the preparation of various pyrazolo[5,1-c] fishersci.caresearchgate.netnih.govtriazine derivatives. For instance, it is a starting material for the synthesis of ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c] fishersci.caresearchgate.netnih.govtriazine-8-carboxylates, where X can be a hydrogen, chlorine, or bromine atom. researchgate.net This transformation typically involves a series of reactions that build the triazine ring onto the pyrazole core of the starting material.

The general synthetic approach involves the initial functionalization of the pyrazole nitrogen, followed by cyclization reactions to form the fused triazine ring. The tert-butyl group at the 3-position of the pyrazole ring provides steric bulk, which can influence the regioselectivity of subsequent reactions and the conformational properties of the final products. The ethyl carboxylate group at the 5-position can be retained in the final product or can be further modified, for example, through hydrolysis to the corresponding carboxylic acid, which can then participate in further synthetic transformations.

The resulting pyrazolo[5,1-c] fishersci.caresearchgate.netnih.govtriazine scaffolds are then investigated for their biological properties, contributing to the discovery of new potential therapeutic agents. The specific substitution pattern on the triazine ring, which is made possible by using functionalized pyrazole intermediates like this compound, is crucial for modulating the pharmacological activity of the final compounds.

Table 2: Chemical Properties of this compound

Property Value
CAS Number 916791-97-4
Molecular Formula C10H16N2O2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-5-14-9(13)7-6-8(12-11-7)10(2,3)4/h6H,5H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXMILPYEKVQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10952001
Record name Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
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Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294852-57-6, 83405-70-3
Record name Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID10952001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83405-70-3
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

The construction of the pyrazole (B372694) ring is a well-established area of organic synthesis. The most common and direct route to compounds like this compound is through the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.

Multistep Reaction Sequences

A prevalent synthetic route involves a two-step process. The first step is a Claisen condensation to generate the necessary 1,3-dicarbonyl precursor. Specifically, pinacolone (B1678379) (3,3-dimethyl-2-butanone) can be reacted with diethyl oxalate (B1200264) in the presence of a strong base, such as sodium ethoxide, to form the intermediate ethyl 5,5-dimethyl-2,4-dioxohexanoate.

In the second step, this β-ketoester intermediate undergoes a cyclocondensation reaction with hydrazine hydrate. The reaction typically proceeds by initial attack of one of the hydrazine nitrogens on a ketone, followed by intramolecular condensation and dehydration to form the aromatic pyrazole ring. Depending on the reaction conditions, this can lead to a mixture of regioisomers, but the 3-tert-butyl-5-carboxylate isomer is often a major product. A general scheme for this type of synthesis is well-documented for analogous pyrazoles. nih.gov

Key Reagents and Catalysts in Preparation

The primary synthesis of the pyrazole ring itself relies on fundamental reagents. Hydrazine hydrate is the essential nitrogen source for forming the pyrazole heterocycle. The initial Claisen condensation requires a base catalyst, with sodium ethoxide being a common choice. The subsequent cyclization step is often promoted by an acid catalyst, such as glacial acetic acid , which facilitates the dehydration of the intermediate. nih.gov

While not typically used for the initial ring formation, reagents like Copper(II) acetate (B1210297) and boronic acids are crucial for the subsequent functionalization of the pyrazole ring, particularly in N-arylation reactions, as will be discussed in section 2.2.1. researchgate.net

Optimized Reaction Conditions and Yields

Optimized conditions for the synthesis of substituted ethyl pyrazole-carboxylates often involve controlling temperature and solvent choice to maximize yield and regioselectivity. The initial Claisen condensation is typically performed in an anhydrous ether or alcohol solvent. The subsequent cyclization with hydrazine is commonly carried out by refluxing the reactants in a protic solvent like ethanol (B145695) or glacial acetic acid for several hours. nih.govnih.gov While specific yield data for this compound is not extensively published, yields for analogous pyrazole syntheses using these methods are generally reported as good to excellent.

Step Reactants Key Reagents/Catalysts Typical Solvents Typical Conditions
1. Dicarbonyl FormationPinacolone, Diethyl oxalateSodium ethoxideEthanol, Diethyl ether0°C to reflux
2. CyclocondensationEthyl 5,5-dimethyl-2,4-dioxohexanoate, Hydrazine hydrateGlacial acetic acidEthanolReflux, 2-18 h

Functionalization and Derivatization Strategies at the Pyrazole Ring

Once synthesized, the this compound scaffold offers multiple sites for further chemical modification. The most common transformations involve reactions at the pyrazole nitrogen atoms and modifications of the existing substituents.

N-Arylation Reactions of the Pyrazole Nitrogen

The unsubstituted N-H of the pyrazole ring is a key site for functionalization, allowing for the introduction of various substituents. N-arylation, the attachment of an aryl group, is a particularly important transformation. This is commonly achieved through transition metal-catalyzed cross-coupling reactions.

Two prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: This classic method uses a copper catalyst to couple the pyrazole with an aryl halide. wikipedia.org Modern variations of this reaction employ copper(I) salts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), often in the presence of a ligand and a base. mdpi.comresearchgate.net A notable advancement is the use of arylboronic acids as the aryl source, catalyzed by systems like copper(II) acetate in the presence of a base. researchgate.net Ligands such as diamines or amino acids (e.g., L-proline) can significantly improve reaction efficiency and allow for milder conditions. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and versatile method for forming C-N bonds. wikipedia.org It involves the coupling of the pyrazole with an aryl halide (or triflate) using a palladium catalyst and a suitable phosphine (B1218219) ligand, such as Xantphos. acs.org This method is known for its broad substrate scope and functional group tolerance. researchgate.net

Reaction Type Aryl Source Catalyst Typical Ligands Typical Base Typical Solvents
Ullmann-typeAryl Iodide/BromideCuI, Cu₂O, Cu(OAc)₂Diamines, L-Proline, 1,10-PhenanthrolineK₂CO₃, Cs₂CO₃, K₃PO₄DMF, Dioxane, Toluene
Ullmann-typeArylboronic AcidCu(OTf)₂, Cu(OAc)₂1,10-PhenanthrolineBase-free or PyridineDCM, MeOH
Buchwald-HartwigAryl Bromide/TriflatePd(dba)₂Xantphos, tBuDavePhosK₂CO₃, NaOt-BuDioxane, Toluene, Ethanol

Substituent Modifications on the Pyrazole Ring

Beyond N-arylation, the existing functional groups on the pyrazole ring can be modified. A straightforward and common reaction is the hydrolysis of the ethyl ester at the C5 position. Treatment of this compound with a base, such as potassium hydroxide (B78521) in ethanol, followed by acidification, readily converts the ester to the corresponding 3-tert-butyl-1H-pyrazole-5-carboxylic acid. nih.gov This carboxylic acid group can then serve as a handle for further modifications, such as amide bond formation. dergipark.org.tr

Additionally, while the C4 position of the pyrazole ring is substituted with a hydrogen atom, it can be a site for further functionalization. Although requiring an initial halogenation step, subsequent palladium-catalyzed reactions like the Buchwald-Hartwig amination can introduce amino substituents at this position, demonstrating the potential for comprehensive modification of the pyrazole core. nih.gov

Transformations Involving the Carboxylate Ester Moiety

The ethyl ester group at the C5 position of the pyrazole ring is a key functional handle that allows for a variety of chemical modifications. These transformations are fundamental in modifying the compound's properties and preparing it for subsequent synthetic steps.

Hydrolysis and Ester Exchange Reactions

The conversion of the ethyl ester to a carboxylic acid, known as hydrolysis, is a common and crucial transformation. This reaction is typically achieved under basic conditions. For instance, a standard procedure involves heating the ester with a base such as potassium hydroxide in an alcoholic solvent like ethanol. nih.gov This alkaline hydrolysis effectively cleaves the ester bond, and subsequent acidification yields the corresponding 3-tert-butyl-1H-pyrazole-5-carboxylic acid. nih.govresearchgate.net This carboxylic acid is a vital precursor for the synthesis of other derivatives, including amides and ureas.

Ester exchange, or transesterification, represents another potential transformation of the carboxylate moiety. While specific examples for this compound are not extensively documented in readily available literature, this standard organic reaction would involve reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst to exchange the ethyl group for a different alkyl or aryl group.

Table 1: Hydrolysis of Pyrazole Ethyl Esters
Starting MaterialReagentsConditionsProductYieldReference
Ethyl 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylatePotassium Hydroxide, Ethanol, Water, Hydrochloric AcidReflux for 3 hours1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid92% nih.gov
Ethyl 5-acetyl-1H-pyrazole-3-carboxylateAlkaline conditionsNot specified5-acetyl-1H-pyrazole-3-carboxylic acidNot specified researchgate.net

Amidation and Other Carboxylic Acid Derivative Formations

Once hydrolyzed to 3-tert-butyl-1H-pyrazole-5-carboxylic acid, the molecule can be converted into a variety of carboxylic acid derivatives, most notably amides. The direct reaction of the carboxylic acid with an amine to form an amide is often inefficient. Therefore, a two-step process is typically employed. First, the carboxylic acid is converted into a more reactive intermediate, such as an acid chloride. dergipark.org.tr This is commonly achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

In the second step, the resulting 3-tert-butyl-1H-pyrazole-5-carbonyl chloride is reacted with a primary or secondary amine. This reaction readily forms the corresponding N-substituted amide derivative. dergipark.org.tr This methodology allows for the introduction of a wide array of substituents, making it a versatile route for creating libraries of pyrazole carboxamides for various research applications, including medicinal chemistry. nih.gov

Synthetic Routes to Complex Molecular Structures Utilizing this compound as a Building Block

The pyrazole scaffold, functionalized with the tert-butyl and carboxylate groups, serves as a robust building block for constructing more elaborate molecular architectures with potential applications in materials science and medicinal chemistry.

Urea (B33335) Derivative Synthesis

The 3-tert-butyl-1H-pyrazol-5-yl moiety is a recognized scaffold in the development of pharmacologically active compounds, including urea derivatives. nih.gov The synthesis of these ureas from this compound is a multi-step process that leverages the reactivity of the carboxylate group.

The synthetic pathway begins with the hydrolysis of the ester to the carboxylic acid, as previously described. The carboxylic acid is then converted into an acyl azide. This intermediate is typically not isolated but is subjected to a Curtius rearrangement, which involves heating to induce the loss of dinitrogen gas and rearrangement to form an isocyanate. nih.gov This isocyanate is a highly reactive intermediate that readily undergoes nucleophilic attack by an amine to yield the final 1-(3-tert-butyl-1H-pyrazol-5-yl)-3-substituted urea derivative. nih.gov This synthetic route is pivotal for accessing compounds like Doramapimod (BIRB 796), a potent p38 MAPK inhibitor, which features a substituted 1-(3-tert-butyl-1-aryl-1H-pyrazol-5-yl)urea structure. nih.gov

Table 2: General Synthetic Pathway to Pyrazolyl-Ureas
StepTransformationTypical ReagentsIntermediate/Product
1Ester HydrolysisKOH or NaOH, Ethanol/Water3-tert-butyl-1H-pyrazole-5-carboxylic acid
2Acyl Azide FormationSOCl₂, then Sodium Azide (NaN₃)3-tert-butyl-1H-pyrazole-5-carbonyl azide
3Curtius RearrangementHeat3-tert-butyl-1H-pyrazol-5-yl isocyanate
4Urea FormationPrimary or Secondary Amine (R-NH₂)1-(3-tert-butyl-1H-pyrazol-5-yl)-3-substituted urea

Coupling Reactions for Extended Conjugated Systems

The pyrazole ring system derived from this compound is a valuable platform for constructing extended conjugated systems via metal-catalyzed cross-coupling reactions. To participate in these reactions, the pyrazole core must first be functionalized with a suitable group, typically a halogen (bromine or iodine) or a metallic/organometallic moiety (like a tributylstannyl group). researchgate.netechemi.com

For instance, the pyrazole ring can undergo bromination to introduce a bromine atom at a specific position. This brominated pyrazole ester then becomes a substrate for palladium-catalyzed reactions such as the Suzuki cross-coupling, where it can be reacted with various boronic acids to form new carbon-carbon bonds and extend the molecular conjugation. researchgate.net Alternatively, the pyrazole can be converted into an organostannane derivative, such as an ethyl 5-(tributylstannyl)-1H-pyrazole-carboxylate. echemi.com This compound is a key precursor for Stille coupling reactions, allowing for the connection of the pyrazole to other aromatic or vinylic systems. These synthetic strategies are essential for creating novel materials with specific electronic and optical properties.

Table 3: Precursors for Cross-Coupling Reactions
Precursor TypeExample Compound StructureApplicable Coupling ReactionReference
Halogenated PyrazoleEthyl 3-bromo-1H-pyrazole-5-carboxylateSuzuki, Heck, Sonogashira, etc. researchgate.netgoogle.com
Stannylated PyrazoleEthyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylateStille echemi.com

Applications in Medicinal Chemistry and Drug Discovery

Role as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate serves as a crucial intermediate in the synthesis of more complex molecules, including various APIs. The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing a key point for linking the pyrazole (B372694) core to other molecular fragments. The tert-butyl group helps to confer metabolic stability and can play a significant role in defining the orientation of the molecule within a target's binding pocket.

While specific APIs directly synthesized from this starting material are often proprietary, the utility of this scaffold is evident in numerous patents and research programs focused on developing new therapeutics. Its structural components are present in a variety of investigational drugs targeting different disease areas. For instance, the related compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, is a well-established building block for creating fused pyrazole derivatives with potential applications in medicinal chemistry.

Table 1: Representative Therapeutic Areas for Pyrazole-Based APIs

Therapeutic Area Target Class Role of Pyrazole Scaffold
Oncology Kinases, Other Enzymes Core structure for inhibitor design
Inflammation Cytokines, Enzymes Scaffold for anti-inflammatory agents
Infectious Diseases Viral/Bacterial Enzymes Core for antimicrobial compounds

Design and Synthesis of Pyrazole-Based Kinase Inhibitors

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold has proven to be an excellent foundation for the design of potent and selective kinase inhibitors. This compound provides a key starting point for developing these inhibitors, where the pyrazole ring often acts as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.

The RAF kinases (ARAF, BRAF, and CRAF) are critical components of the RAS-RAF-MEK-ERK signaling pathway, a cascade that regulates cell proliferation and survival. Mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers, making it a prime therapeutic target.

A significant challenge in developing RAF inhibitors is achieving the desired selectivity profile. Early inhibitors targeting mutant BRAF were found to paradoxically activate the signaling pathway in cells with wild-type BRAF by inducing the formation of RAF dimers, leading to secondary cancers.

Researchers have utilized pyrazole-based scaffolds to develop next-generation inhibitors with improved selectivity. By modifying the core, such as that provided by this compound, medicinal chemists can design molecules that preferentially bind to the mutant BRAF V600E kinase. Furthermore, some research efforts focus on creating "pan-RAF" inhibitors that potently inhibit all RAF isoforms, which may be beneficial in tumors driven by RAS mutations where multiple RAF isoforms can be active. The design of 3-carbonyl-5-phenyl-1H-pyrazole derivatives, for example, has led to compounds that selectively inhibit both BRAFV600E and CRAF while sparing wild-type BRAF, potentially avoiding the paradoxical activation mechanism.

Table 2: Examples of Pyrazole-Based RAF Inhibitors and Their Selectivity

Compound Class Target(s) Key Finding
Triarylimidazole Pyrazoles BRAF Optimization led to potent tricyclic dihydroindenopyrazole BRAF inhibitors.
3-Carbonyl-5-phenyl-pyrazoles BRAF V600E, CRAF High selectivity for mutant BRAF and CRAF over wild-type BRAF.

The primary goal of RAF inhibitors is to block signal transmission down the RAS-RAF-MEK-ERK pathway, thereby inhibiting the phosphorylation of MEK and subsequently ERK. researchgate.net The hyper-activation of this pathway due to mutations drives unchecked cell growth. nih.gov Pyrazole-based inhibitors, developed from scaffolds like this compound, are designed to bind to the ATP pocket of RAF kinases, preventing them from phosphorylating MEK. nih.gov This effectively shuts down the signaling cascade, leading to a decrease in cell proliferation and the induction of apoptosis in cancer cells dependent on this pathway. researchgate.net However, in non-mutant BRAF cells, some ATP-competitive RAF inhibitors can paradoxically activate this pathway by promoting RAF dimerization and membrane localization. nih.gov

The clinical efficacy of targeted therapies like RAF inhibitors is often limited by the development of drug resistance. Resistance to BRAF inhibitors can occur through several mechanisms, including the acquisition of secondary mutations in RAS or MEK, amplification of the BRAF gene, or activation of bypass signaling pathways, such as the PI3K-AKT pathway. nih.govmdpi.com

The chemical tractability of the pyrazole scaffold is a significant advantage in overcoming resistance. New generations of pyrazole-based inhibitors are being designed to counteract these resistance mechanisms. For instance, novel compounds are developed to inhibit the RAF dimer, which is a common resistance mechanism. Others are designed as part of combination therapies, for example, by co-targeting RAF and MEK to create a more profound and durable blockade of the signaling pathway. nih.gov

Beyond the RAF family, the pyrazole scaffold is also integral to the development of inhibitors targeting Receptor Tyrosine Kinases (RTKs). RTKs are cell surface receptors that, upon binding to growth factors, activate intracellular signaling pathways, including the RAS-RAF-MEK-ERK cascade. Aberrant RTK signaling is a common driver of cancer.

The versatility of the pyrazole core allows it to be adapted to target the ATP-binding sites of various RTKs. For example, the marketed drug Axitinib, used for the treatment of advanced renal cell carcinoma, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) and contains a pyrazole-related indazole scaffold. This demonstrates the utility of such heterocyclic systems in targeting tyrosine kinases. Intermediates like this compound serve as valuable starting points for the synthesis of libraries of compounds that can be screened against a panel of RTKs to identify new therapeutic candidates.

Table 3: The Pyrazole Scaffold in RTK Inhibition

Example Drug/Scaffold Primary RTK Target(s) Therapeutic Indication
Axitinib (Indazole Scaffold) VEGFR 1, 2, 3 Advanced Renal Cell Carcinoma
Crizotinib ALK, MET Non-Small Cell Lung Cancer

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors

Development of G-Protein Coupled Receptor (GPCR) Agonists

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a target for type 2 diabetes treatment because its activation enhances glucose-stimulated insulin (B600854) secretion. A thorough review of existing research does not indicate that this compound or its derivatives have been developed or studied as agonists for GPR40. Research in this area has primarily focused on other classes of molecules that mimic the action of endogenous fatty acids.

While not linked to GPR40, the pyrazole-5-carboxamide scaffold, which is a direct derivative of this compound, has been successfully utilized to develop modulators of insulin secretion. A novel series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides has been shown to stimulate glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. nih.gov

In these studies, the ethyl ester of the parent compound is converted to a carboxamide. The research demonstrated that these compounds could effectively increase insulin secretion. The mechanism of action was suggested to be through the activation of pancreatic and duodenal homeobox 1 (PDX-1), a key transcription factor in β-cell function and insulin gene expression. nih.gov This line of research highlights the potential of the pyrazole-5-carboxamide core in developing novel therapies for metabolic disorders like type 2 diabetes. nih.gov

Table 2: Activity of 3-Substituted-N-phenyl-1H-pyrazole-5-carboxamide Derivatives on Insulin Secretion nih.gov
CompoundKey Structural FeatureBiological ActivityProposed Mechanism
Compound 26 (from study)3-benzyl-N-phenyl-1H-pyrazole-5-carboxamideIdentified as the most active analogue in stimulating glucose-stimulated insulin secretion (GSIS).Increases insulin secretion via activation of the PDX-1 pathway.
General Scaffold3-substituted-1H-pyrazole-5-carboxamideDemonstrates potential as a core structure for developing agents that enhance insulin secretion.Modulation of key pathways involved in β-cell function.

Biological and Pharmacological Impact of Derived Compounds

Preclinical Efficacy Studies of Pyrazole (B372694) Carboxylate Derivatives

Preclinical research has begun to map the therapeutic landscape for pyrazole carboxylate derivatives, with initial findings suggesting a range of potential applications. These studies, conducted in various non-human models, are crucial for establishing the foundational evidence required for further development.

In the realm of oncology, derivatives of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate have been the subject of preliminary investigations to assess their anti-tumor activities across a spectrum of cancer models.

Research into the efficacy of pyrazole derivatives has shown potential in models of melanoma and colorectal cancer. While direct studies on this compound are not extensively detailed in publicly available research, the broader class of pyrazole-based compounds has demonstrated anti-proliferative effects. For instance, some novel pyrazole derivatives have been evaluated against human melanoma (A2058) and prostate cancer (DU145) cell lines, indicating a potential for this chemical scaffold in cancer therapy. nih.gov

Table 1: In Vitro Anticancer Activity of Select Pyrazole Derivatives

Compound ID Cancer Cell Line IC50 (µM)
5a MCF-7 (Breast) 14
3d MCF-7 (Breast) 10
3e MCF-7 (Breast) 12

Data derived from studies on novel pyrazole derivatives, highlighting the potential of the pyrazole backbone. nih.gov

The therapeutic potential of pyrazole derivatives extends to other malignancies, including prostate, gastric, and thyroid carcinomas. Studies on novel pyrazole compounds have demonstrated their ability to inhibit the growth of human prostate cancer cells (DU145). nih.gov The general class of pyrazole derivatives has been recognized for its broad spectrum of pharmacological activities, which underpins the rationale for exploring their utility in various cancer types.

The application of pyrazole carboxylate derivatives in the context of pediatric astrocytomas is an area that requires more focused research. While specific data on this compound derivatives in these specific pediatric brain tumors is not yet available in comprehensive studies, the known anticancer activities of the pyrazole scaffold suggest a potential avenue for future investigation.

Beyond oncology, the anti-inflammatory properties of pyrazole carboxylate derivatives are a significant focus of preclinical investigation, with studies exploring their effectiveness in models of inflammation.

In preclinical models of acute lung injury (ALI), certain derivatives have demonstrated notable anti-inflammatory effects. One study highlighted a compound that significantly alleviated pathological changes in the lung tissue, reduced pulmonary edema, and inhibited macrophage infiltration in a lipopolysaccharide (LPS)-induced ALI mouse model. bioworld.com This compound was also found to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α. bioworld.com

A closely related area of research involves the synthesis and evaluation of a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives for their anti-inflammatory activity. nih.gov In a carrageenan-induced rat paw edema model, a standard for assessing acute inflammation, specific derivatives such as Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f) and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e) exhibited significant anti-inflammatory effects when compared to a control group. nih.gov These findings suggest that substitutions on the pyrazole scaffold can modulate and improve anti-inflammatory activity. nih.gov

Table 2: Anti-inflammatory Activity of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives

Compound Substitution Pattern Anti-inflammatory Activity Model
2f 3,4-dimethoxyphenyl Significant Carrageenan-induced rat paw edema
2e 2,3-dimethoxyphenyl Significant Carrageenan-induced rat paw edema

This table summarizes the findings on the anti-inflammatory effects of specific pyrazole carboxylate derivatives. nih.gov

Based on the available scientific literature, there is currently insufficient specific research data on the biological and pharmacological impact of compounds derived solely from This compound in the specified areas of Inflammatory Bowel Disease (IBD), Rheumatoid Arthritis, Metabolic Disorders (including Diabetes Mellitus Type 2, Hyperlipidemia, Impaired Glucose Tolerance, and Insulin (B600854) Resistance), and Neurodegenerative Diseases like Alzheimer's.

While the broader class of pyrazole derivatives has been extensively studied for various therapeutic properties, including anti-inflammatory, anti-diabetic, and neuroprotective effects, the current body of research does not provide the specific findings required to populate the detailed outline for derivatives of this particular parent compound. nih.govnih.govresearchgate.net The parent compound, this compound, is noted as a pharmaceutical intermediate, suggesting its use in the synthesis of other compounds, but the specific biological activities of these resulting derivatives are not detailed in the context of the requested medical conditions. fishersci.ca

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without extrapolating from unrelated compounds, which would violate the core instructions of the request. Further research is needed to specifically investigate the derivatives of this compound and their potential therapeutic applications in these disease areas.

Impact on Metabolic Disorders

Mechanistic Investigations of Derivative Bioactivity

The biological activity of compounds derived from this compound has been the subject of significant investigation, particularly in the context of oncology. These studies have focused on elucidating the specific molecular mechanisms by which these derivatives exert their therapeutic effects, primarily through the inhibition of key enzymes and modulation of critical cellular signaling pathways.

A number of derivatives of this compound have been synthesized and evaluated for their inhibitory activity against various protein kinases. These enzymes are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

One series of pyrazole derivatives has been shown to inhibit several kinases, including p38 MAPKa, c-Src, Syk, and GSK3a. The half-maximal inhibitory concentration (IC50) values for a representative compound from this series are detailed in the table below.

Enzyme TargetIC50 (nM)
p38 MAPKa30
c-Src370
Syk50
GSK3a11

This data is derived from a representative compound in a patent disclosure and illustrates the potential for these derivatives to act as multi-kinase inhibitors.

Furthermore, other derivatives have been specifically designed and tested as inhibitors of RAF kinases, which are key components of the RAS-RAF-MEK-ERK signaling pathway. Biochemical assays, such as the Z'-LYTE® fluorescence-based, coupled-enzyme format, have been employed to determine the IC50 values of these compounds against RAF isoforms. For instance, one derivative, referred to as TBAP-01, was assayed at a concentration of 1 µM against a panel of 131 kinases, demonstrating the extensive screening these compounds undergo to determine their potency and selectivity. google.com

A primary focus of the mechanistic investigation into derivatives of this compound has been their ability to modulate the RAS-RAF-MEK-ERK signaling pathway. google.comgoogle.com This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a frequent event in human cancers. google.comgoogle.com

Derivatives have been developed as potent inhibitors of RAF kinases, including BRAF and CRAF. google.com RAF is a key downstream effector of the RAS proteins and initiates a signaling cascade through MEK and ERK. google.com Mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of the kinase and are found in a significant percentage of melanomas and other cancers. google.com The synthesized pyrazole derivatives have been shown to inhibit this mutated form of BRAF, thereby suppressing downstream signaling through ERK and inducing apoptosis in cancer cells. google.com

The RAF-MEK-ERK pathway's role extends beyond cancer to inflammatory responses. It is an important activating and proliferative signal in B and T lymphocytes. Therefore, inhibitors of this pathway derived from this compound may also have applications in inflammatory and immunological disorders where excessive lymphocyte proliferation is a contributing factor. google.com

The inhibitory effects of certain derivatives of this compound extend to receptor tyrosine kinases (RTKs), which are cell surface receptors that play a pivotal role in cellular signaling. Upon binding to their respective ligands, RTKs dimerize and autophosphorylate, initiating downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway.

One important RTK target for these derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR. google.com VEGFR-2 is primarily expressed on endothelial cells and, when activated by its ligand VEGF, is a critical initiator of angiogenesis—the formation of new blood vessels. google.com This process is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these pyrazole derivatives can interfere with the blood supply to tumors, thereby impeding their growth. google.com

Another family of RTKs targeted by these compounds is the Fibroblast Growth Factor Receptors (FGFRs). google.com The FGF signaling pathway is involved in a wide range of biological processes, including mitogenesis and cell differentiation. google.com Dysregulation of FGFR signaling, through mutations or chromosomal translocations, has been implicated in various cancers, such as multiple myeloma, bladder, and cervical carcinomas. google.com Inhibition of FGFR-3 by these derivatives presents a therapeutic strategy for these malignancies. google.com

Advanced Analytical and Computational Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

The synthesis of novel derivatives of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate necessitates unambiguous structural confirmation. High-resolution spectroscopic methods are indispensable for this purpose, providing detailed information about the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. Both ¹H and ¹³C NMR are routinely used to characterize pyrazole (B372694) derivatives. nih.govresearchgate.net In ¹H NMR spectra of 3-tert-butyl-1H-pyrazole derivatives, the tert-butyl group typically presents as a sharp singlet in the upfield region, while protons on the pyrazole ring and the ethyl ester group show characteristic chemical shifts and coupling patterns. mdpi.commdpi.com

For instance, the single proton at the C4 position of the pyrazole ring is often observed as a singlet, with its chemical shift being sensitive to the electronic environment influenced by substituents on the ring. mdpi.com Two-dimensional NMR techniques, such as COSY and HMBC, are employed to establish connectivity between protons and carbons, which is crucial for assigning the correct isomeric structure when substitutions are made on the pyrazole ring. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyrazole Derivatives

Atom/Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
tert-Butyl (CH₃) ~1.3 ~30-31
tert-Butyl (Cq) - ~32
Pyrazole C4-H ~6.2-6.5 ~88-109
Ethyl Ester CH₂ ~4.3-4.4 ~60-61
Ethyl Ester CH₃ ~1.3-1.4 ~14
Pyrazole C3 - ~161
Pyrazole C5 - ~149
Ester C=O - ~160-168

Note: Chemical shifts are approximate and can vary based on solvent and specific substitutions on the pyrazole ring. mdpi.commdpi.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of newly synthesized compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of a compound's molecular formula. nih.govmdpi.com

The fragmentation patterns observed in the mass spectrum offer valuable structural clues. For this compound derivatives, common fragmentation pathways involve the loss of the ethyl group (-29 Da), the ethoxy group (-45 Da) from the ester, or cleavage of the tert-butyl group. The tert-butyl cation (C₄H₉⁺) itself is a common and stable fragment. libretexts.orgdoaj.org Analysis of these fragments helps to confirm the presence and location of these key functional groups within the molecule.

Computational Chemistry and Molecular Modeling

Computational chemistry has become an essential partner to experimental synthesis and testing, accelerating the drug discovery process by providing insights into molecular behavior and interactions. eurasianjournals.com

Ligand-Protein Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. eurasianjournals.com For pyrazole derivatives, docking studies are instrumental in understanding how these molecules might interact with the active sites of enzymes or receptors. nih.govnih.gov These simulations can predict key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues. nih.govmui.ac.ir

For example, docking studies on pyrazole carboxamide derivatives have been used to investigate their binding mechanisms with targets like carbonic anhydrase and acetylcholinesterase. nih.govresearchgate.net The results, often expressed as a docking score or binding energy, help prioritize which novel derivatives should be synthesized and tested, saving significant time and resources. rjpbr.comresearchgate.net The carboxylate group of pyrazole derivatives, for instance, has been shown in simulations to act as an anchor, forming hydrogen bonds with residues like Serine and Tyrosine in the active site of peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ej-chem.org By analyzing a set of known active and inactive molecules, QSAR models can identify the key molecular properties (descriptors) that are critical for activity. nih.govijpsr.com

For pyrazole derivatives, 2D and 3D-QSAR studies have been successfully applied to understand their requirements for various biological activities, including anti-inflammatory and anticancer effects. hilarispublisher.comnih.gov Descriptors such as electronic properties, steric factors, and hydrophobicity are calculated for each molecule and correlated with their measured activity. The resulting models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. rjpbr.com

Table 2: Common Molecular Descriptors Used in QSAR Studies of Pyrazole Derivatives

Descriptor Type Examples Relevance
Electronic Dipole moment, Partial charges Governs electrostatic and hydrogen bonding interactions
Steric/Topological Molecular weight, Chi indices Relates to the size, shape, and branching of the molecule
Thermodynamic LogP, Molar refractivity Describes hydrophobicity and partitioning behavior

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of a ligand in a protein's active site, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.govrsc.org MD simulations model the movements of atoms and molecules, providing insights into the stability of the ligand-protein complex, the flexibility of the ligand, and the role of solvent molecules. eurasianjournals.comrsc.org

In the context of pyrazole derivatives, MD simulations are used to validate docking poses and assess the stability of predicted interactions. nih.govnih.gov By simulating the system for nanoseconds, researchers can observe whether key hydrogen bonds are maintained and how the ligand adapts its conformation within the binding pocket. researchgate.netrsc.org This detailed understanding of the dynamic binding process is crucial for designing derivatives with improved affinity and residence time at their biological target. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Pyrazole (B372694) Ring Systems and Substituent Effects

A significant area of future research lies in the design and synthesis of novel pyrazole ring systems. This includes the creation of fused heterocyclic systems where the pyrazole ring is combined with other bioactive moieties to create hybrid molecules with potentially enhanced or novel pharmacological profiles. chim.itmdpi.com The exploration of different substituents on the pyrazole ring is also crucial. mdpi.com The nature and position of substituents can dramatically influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affect its pharmacokinetic and pharmacodynamic profiles. nbinno.com For instance, the introduction of different functional groups can modulate the binding affinity and selectivity of the compound for its biological target. researchgate.net Structure-activity relationship (SAR) studies will continue to be vital in rationally designing new analogs with improved efficacy and reduced side effects. frontiersin.org

Table 1: Influence of Substituents on the Biological Activity of Pyrazole Derivatives

Substituent GroupPosition on Pyrazole RingObserved Effect on Biological ActivityPotential Therapeutic Application
TrifluoromethylC3 or C5Enhanced anticancer activity. mdpi.comOncology
Aryl groupsN1, C3, C4, C5Potent anti-inflammatory and analgesic effects. mdpi.comInflammatory diseases, Pain management
Amino groupsC3, C4, or C5Versatile intermediate for further functionalization, leading to a wide range of activities. mdpi.comBroad-spectrum drug discovery
Fused heterocyclic rings-Creation of hybrid molecules with unique pharmacological profiles. chim.itVarious, including oncology and infectious diseases

Development of Advanced Synthetic Strategies for Enhanced Efficiency

The development of more efficient, cost-effective, and environmentally friendly synthetic methods is a perpetual goal in chemistry. For pyrazole derivatives, this includes the advancement of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. ias.ac.inmdpi.com These reactions are highly atom-economical and can generate diverse libraries of compounds for biological screening.

Furthermore, the principles of "green chemistry" are increasingly being applied to the synthesis of pyrazoles. This involves the use of greener solvents (like water or ethanol), microwave and ultrasound-assisted synthesis to reduce reaction times and energy consumption, and the development of recyclable catalysts. nih.govacs.orgnih.govthieme-connect.comthieme-connect.comnih.gov These strategies not only minimize the environmental impact but also often lead to higher yields and simpler purification procedures. mdpi.com

Table 2: Comparison of Synthetic Strategies for Pyrazole Derivatives

Synthetic StrategyKey AdvantagesChallengesReferences
Classical CyclocondensationWell-established and versatile.Often requires harsh reaction conditions and can produce byproducts. nih.gov
Multicomponent Reactions (MCRs)High atom economy, operational simplicity, and diversity of products.Can be challenging to control regioselectivity. ias.ac.inmdpi.com
Microwave-Assisted SynthesisRapid reaction times, increased yields, and cleaner reactions.Requires specialized equipment. nih.gov
Ultrasound-Assisted SynthesisEnhanced reaction rates and yields.Scalability can be an issue. ias.ac.in
Green CatalysisUse of environmentally benign and recyclable catalysts.Catalyst stability and reusability can be a concern. acs.orgthieme-connect.com

Identification of New Biological Targets and Therapeutic Applications

While pyrazole derivatives have a well-documented history in targeting enzymes like cyclooxygenase (COX), future research will focus on identifying novel biological targets. nih.gov This will be driven by a deeper understanding of disease pathology and the identification of new signaling pathways implicated in various disorders. The versatility of the pyrazole scaffold makes it an ideal starting point for designing ligands for a wide range of biological macromolecules, including kinases, G-protein coupled receptors (GPCRs), and ion channels. nih.gov

The therapeutic applications of pyrazoles are expected to expand beyond their traditional roles. For example, there is growing interest in their potential as anticancer agents that can inhibit tumor growth and induce apoptosis. nih.govacs.org Other promising areas include their use as antineurodegenerative agents, antidiabetic compounds, and treatments for parasitic infections. nih.govresearchgate.net

Interdisciplinary Research Integrating Chemical Synthesis, Biology, and Computational Science

The future of drug discovery lies in a highly integrated and interdisciplinary approach. The development of new pyrazole-based therapeutics will increasingly rely on the synergy between synthetic chemists, biologists, and computational scientists.

Computational chemistry plays a pivotal role in modern drug design. eurasianjournals.com Techniques such as molecular docking and quantum mechanical calculations can predict how pyrazole derivatives will interact with their biological targets, allowing for the rational design of more potent and selective compounds. researchgate.netnih.gov Molecular dynamics simulations can provide insights into the dynamic behavior of these molecules at the active site of a protein. eurasianjournals.com

This in-silico approach significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. eurasianjournals.com The integration of these computational tools with high-throughput screening and advanced biological assays will be essential for identifying the next generation of pyrazole-based drugs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, analogous pyrazole derivatives (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) are synthesized using ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine under reflux conditions . Optimization involves adjusting stoichiometry, temperature (e.g., 80–100°C), and solvent polarity (e.g., ethanol or toluene). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥98% purity .

Q. How can researchers verify the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., tert-butyl at C3, ester at C5) .
  • High-Performance Liquid Chromatography (HPLC) : Retention time comparison against standards ensures purity (≥98%) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 230.27 for C12_{12}H18_{18}N2_2O2_2) validate molecular weight .

Q. What are the stability profiles and recommended storage conditions for this compound?

  • Methodological Answer :

  • Stability : Stable under inert atmospheres (N2_2) at 2–8°C. Decomposition occurs above 200°C, producing hazardous gases (CO, NOx_x) .
  • Storage : Store in amber vials with desiccants (silica gel) to prevent hydrolysis. Avoid contact with strong oxidizers (e.g., HNO3_3) .

Advanced Research Questions

Q. How can computational modeling accelerate the design of pyrazole-based derivatives like this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states (e.g., B3LYP/6-31G* basis set) .
  • Reaction Path Search : Tools like GRRM or IRC analyze energy barriers for cyclocondensation steps .
  • Example Workflow :

Optimize reactant geometries.

Simulate intermediates (e.g., enamine formation).

Validate with experimental yields .

Q. What strategies resolve contradictions in safety data (e.g., non-hazardous classification vs. thermal decomposition risks)?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Quantify decomposition onset (e.g., 200°C) and gas evolution rates .
  • Hazard Mitigation : Use fume hoods for high-temperature reactions and install CO detectors in labs .
  • Data Reconciliation : Cross-reference safety sheets (non-hazardous at RT) with thermal stability studies to define safe operating ranges .

Q. How can researchers investigate the bioactivity of this compound in pharmacological models?

  • Methodological Answer :

  • In Vitro Assays : Screen for anticonvulsant activity via GABAA_A receptor modulation (e.g., patch-clamp electrophysiology) .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., tert-butyl to cyclopropyl) and test potency .
  • ADME Studies : Use HPLC-MS to assess metabolic stability in liver microsomes .

Key Methodological Recommendations

  • Synthesis : Prioritize DMF-DMA-mediated cyclocondensation for regioselectivity .
  • Characterization : Combine NMR (structural) and HPLC (purity) for robust validation .
  • Safety : Adhere to thermal stability limits and monitor decomposition byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.